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Compound of Interest

Compound Name: 3-Chloro-2-iodoaniline

Cat. No.: B130401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Chloro-2-iodoaniline, a halogenated aniline derivative of interest in synthetic chemistry and

drug discovery. The document presents available Nuclear Magnetic Resonance (NMR) data,

and discusses expected Infrared (IR) and Mass Spectrometry (MS) characteristics based on

the analysis of structurally related compounds. Detailed experimental protocols for acquiring

such spectroscopic data are also provided.

Spectroscopic Data Summary
The empirical formula for 3-Chloro-2-iodoaniline is C₆H₅ClIN, with a monoisotopic mass of

252.91552 Da.[1] The following sections and tables summarize the key spectroscopic data for

this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H and ¹³C NMR data for 3-Chloro-2-iodoaniline are presented below.

¹H NMR (Proton NMR) Data
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.21–7.11 m 2H - Aromatic CH

6.97–6.89 m 1H - Aromatic CH

4.40 br 2H - -NH₂

Table 1: ¹H NMR Data for 3-Chloro-2-iodoaniline in CDCl₃.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

147.61 C-NH₂

143.77 C-Cl

130.07 Aromatic CH

125.40 Aromatic CH

113.47 Aromatic CH

109.87 C-I

Table 2: ¹³C NMR Data for 3-Chloro-2-iodoaniline in CDCl₃.

Infrared (IR) Spectroscopy
While specific experimental IR data for 3-Chloro-2-iodoaniline is not readily available, the

expected characteristic absorption bands can be predicted based on the functional groups

present in the molecule.
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

3500-3300 N-H
Asymmetric & Symmetric

Stretch

1620-1580 C=C Aromatic Ring Stretch

1340-1250 C-N Stretch

800-600 C-Cl Stretch

600-500 C-I Stretch

Table 3: Predicted IR Absorption Bands for 3-Chloro-2-iodoaniline.

Mass Spectrometry (MS)
Experimental mass spectrometry data for 3-Chloro-2-iodoaniline is not widely published.

However, the expected mass-to-charge ratios (m/z) for the molecular ion and major fragments

can be predicted. The presence of chlorine will result in a characteristic M+2 isotopic peak with

an intensity ratio of approximately 3:1.

m/z Ion Predicted Abundance

253/255 [M]⁺ High

218 [M-Cl]⁺ Moderate

126 [M-I]⁺ Moderate

91 [C₆H₅N]⁺ Moderate to High

Table 4: Predicted Mass Spectrometry Fragmentation for 3-Chloro-2-iodoaniline.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Dissolve 5-10 mg of 3-Chloro-2-iodoaniline in approximately 0.7 mL of deuterated

chloroform (CDCl₃).

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex

mixer.

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: 400 MHz or higher NMR spectrometer.

¹H NMR Parameters:

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-32 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-10 ppm.

¹³C NMR Parameters:

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more scans.

Relaxation Delay: 2 seconds.

Spectral Width: 0-160 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections.
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Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H NMR, δ

77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount (1-2 mg) of 3-Chloro-2-iodoaniline with approximately

100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent

pellet.

Instrumentation and Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Procedure:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

The instrument software will automatically subtract the background spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a stock solution of 3-Chloro-2-iodoaniline (1 mg/mL) in a volatile solvent such as

methanol or acetonitrile.

Dilute the stock solution to a final concentration of 10-100 µg/mL.
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Instrumentation and Data Acquisition (Electron Ionization - EI):

Mass Spectrometer: A mass spectrometer equipped with an electron ionization source (e.g.,

GC-MS).

Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 50-300.

Procedure:

Introduce the sample into the ion source via a direct insertion probe or through a gas

chromatograph.

Acquire the mass spectrum.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Chloro-2-iodoaniline.
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A generalized workflow for the spectroscopic characterization of a synthesized chemical
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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